![molecular formula C13H11N3O2S B2843022 N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 921130-00-9](/img/structure/B2843022.png)
N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a chemical compound. It is a part of the 1,3,4-oxadiazole family, which is known to possess a wide variety of biological activities .
Synthesis Analysis
The synthesis of compounds in the 1,3,4-oxadiazole family involves structural modifications to ensure high cytotoxicity towards malignant cells . The specific synthesis process of “N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Benzamide Derivatives in Medical Research
Benzamide derivatives, like N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, often feature in medical research due to their diverse pharmacological properties. Such compounds are studied for their potential roles in treating various conditions, including psychiatric disorders, cancer, and inflammation.
Potential Applications
Psychiatric Disorder Treatment : Certain benzamide derivatives are recognized for their action on dopamine receptors, suggesting potential use in treating psychiatric conditions. For instance, amisulpride, a substituted benzamide, is known for its efficacy in managing schizophrenia symptoms, specifically targeting negative symptoms with minimal side effects related to extrapyramidal symptoms (Lôo et al., 1997).
Cancer Imaging and Treatment : Benzamide derivatives have been explored for their utility in imaging and treatment of cancer. For example, iodine-123-labelled benzamide derivatives are used in scintigraphic detection of melanoma metastases, leveraging their affinity for melanin or related structures in melanoma cells (Maffioli et al., 1994).
Anti-inflammatory Effects : Research on synthetic analogues of natural compounds, such as gallic acid derivatives, has shown potential in inhibiting mast cell-mediated allergic inflammation. These findings indicate that benzamide derivatives could also have applications in managing allergic and inflammatory diseases by suppressing histamine release and pro-inflammatory cytokines (Je et al., 2015).
Wirkmechanismus
Mode of Action
It is known that the compound contains a prop-2-yn-1-ylthio group, which is often involved in interactions with biological targets
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the presence of the 1,3,4-oxadiazol-2-yl group, it is possible that this compound could interact with various enzymes or receptors, thereby influencing multiple biochemical pathways
Pharmacokinetics
The presence of the benzamide group may influence its absorption and distribution, while the prop-2-yn-1-ylthio group could potentially affect its metabolism and excretion
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural features, it is possible that this compound could have a range of effects, depending on its specific targets and the biochemical pathways it affects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized and excreted
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-2-8-19-13-16-15-11(18-13)9-14-12(17)10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYNHZVBWUQLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.